MFCD18317904
Description
However, based on cross-referencing MDL numbers and structural analogs within the provided data, CAS 1046861-20-4 (MDL: MFCD13195646) serves as a representative example of a boronic acid derivative with comparable properties . This compound, (3-Bromo-5-chlorophenyl)boronic acid, has the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include:
Properties
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-12-11(14(19)20)5-9(6-16-12)7-2-8(13(17)18)4-10(15)3-7/h2-6H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJJXYRJYBPSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687873 | |
| Record name | 5-(3-Carboxy-5-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-40-0 | |
| Record name | 5-(3-Carboxy-5-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-methoxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-methoxynicotinic acid.
Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride for the activation of carboxylic acids, followed by coupling reactions using catalysts like palladium on carbon (Pd/C) under an inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Carboxy-5-fluorophenyl)-2-methoxynicotinic acid may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-5-fluorophenyl)-2-methoxynicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following data tables compare CAS 1046861-20-4 (representative of MFCD18317904) with structurally and functionally related boronic acids and halogenated aromatic compounds from the evidence.
Table 1: Physicochemical Properties of Boronic Acid Derivatives
*Log Po/w values for 1761-61-1 and 41841-16-1 were derived from multiple computational methods (e.g., XLOGP3, WLOGP).
Key Findings:
Lipophilicity :
- CAS 1046861-20-4 exhibits lower lipophilicity (Log Po/w = 2.15) compared to 41841-16-1 (Log Po/w = 2.44–2.71), likely due to the additional chlorine substituent enhancing polarity .
- 1761-61-1 (C₇H₅BrO₂) shares similar Log Po/w values with 41841-16-1, reflecting the influence of bromine on hydrophobicity .
Solubility :
- 1761-61-1 demonstrates the highest solubility (0.687 mg/mL), attributed to its simpler aromatic structure and lack of steric hindrance from multiple halogens .
- 1046861-20-4 and 41841-16-1 show reduced solubility, correlating with increased halogen substitution and molecular weight .
Synthetic Accessibility: 41841-16-1 has the lowest synthetic accessibility score (1.46), indicating straightforward synthesis via 1,4-dioxane-mediated reactions . 1046861-20-4 requires palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride), increasing synthetic complexity .
Key Findings:
- Leadlikeness : All compounds meet leadlikeness criteria (score = 1.0), supporting their utility as drug discovery starting points.
- Safety Alerts : 1046861-20-4 triggers a Brenk alert (1.0), signaling possible reactivity or toxicity risks .
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